2',3'-Dideoxyribosylinosine 5'-triphosphate
Overview
Description
2’,3’-Dideoxyribosylinosine 5’-triphosphate is a synthetic nucleotide analog. It is structurally similar to naturally occurring nucleotides but lacks the 2’ and 3’ hydroxyl groups on the ribose sugar. This modification makes it a valuable tool in biochemical and pharmaceutical research, particularly in the study of viral replication and DNA synthesis.
Scientific Research Applications
2’,3’-Dideoxyribosylinosine 5’-triphosphate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of modified nucleotides and oligonucleotides.
Biology: Employed in studies of DNA and RNA synthesis, particularly in the context of viral replication.
Medicine: Investigated for its potential antiviral properties, particularly against retroviruses like HIV.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
2’,3’-Dideoxyribosylinosine 5’-triphosphate acts as a potent inhibitor of HIV replication at low concentrations . It binds to reverse transcriptase, competing with the natural substrate deoxycytidine 5’-triphosphate (dCTP), and incorporates into viral DNA . This results in the termination of viral DNA growth due to the inability of polymerases to extend from a dideoxy nucleotide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxyribosylinosine 5’-triphosphate typically involves the protection of the ribose hydroxyl groups, followed by selective deprotection and phosphorylation. The process begins with the protection of the 5’-hydroxyl group using a suitable protecting group such as dimethoxytrityl (DMT). The 2’ and 3’ hydroxyl groups are then removed through a series of chemical reactions, often involving the use of reagents like mesyl chloride or tosyl chloride. Finally, the 5’-hydroxyl group is deprotected, and the compound is phosphorylated using phosphoramidite chemistry to yield the triphosphate form .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxyribosylinosine 5’-triphosphate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) and other advanced analytical methods ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxyribosylinosine 5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the phosphate groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiol compounds can be used under mild conditions to introduce functional groups at the phosphate moiety.
Major Products Formed
Monophosphate and Diphosphate Derivatives: Hydrolysis of the triphosphate groups yields 2’,3’-Dideoxyribosylinosine 5’-monophosphate and 2’,3’-Dideoxyribosylinosine 5’-diphosphate.
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Dideoxyribosyladenine 5’-triphosphate
- 3’-Azido-2’,3’-dideoxyribosylthymine 5’-triphosphate
- 2’,3’-Dideoxyribosylcytosine 5’-triphosphate
Uniqueness
2’,3’-Dideoxyribosylinosine 5’-triphosphate is unique due to its specific structure and the absence of the 2’ and 3’ hydroxyl groups. This structural modification confers distinct biochemical properties, such as the ability to terminate DNA and RNA chain elongation, making it particularly useful in antiviral research .
Properties
IUPAC Name |
[hydroxy-[[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N4O12P3/c15-10-8-9(11-4-12-10)14(5-13-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h4-7H,1-3H2,(H,19,20)(H,21,22)(H,11,12,15)(H2,16,17,18)/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZIQGYRHQJWSY-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N4O12P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
93858-64-1 (3Li) | |
Record name | 2',3'-Dideoxyribosylinosine 5'-triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122406024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30153593 | |
Record name | 2',3'-Dideoxyribosylinosine 5'-triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122406-02-4 | |
Record name | 2′,3′-Dideoxyinosine 5′-(tetrahydrogen triphosphate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122406-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',3'-Dideoxyribosylinosine 5'-triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122406024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',3'-Dideoxyribosylinosine 5'-triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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